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Compound of Interest

Compound Name: 3-Ethylbenzophenone

Cat. No.: B196072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethylbenzophenone, with the IUPAC name (3-ethylphenyl)(phenyl)methanone, is an

aromatic ketone. While not as extensively studied as its parent compound, benzophenone, it

holds significance as a known impurity and a photodegradation product of the widely used non-

steroidal anti-inflammatory drug (NSAID), Ketoprofen. An understanding of its chemical

properties, structure, and synthesis is crucial for quality control in pharmaceutical

manufacturing and for researchers studying the degradation pathways of related active

pharmaceutical ingredients. This technical guide provides a detailed overview of the core

chemical characteristics and experimental protocols associated with 3-Ethylbenzophenone.

Chemical Structure and Identification
3-Ethylbenzophenone is a disubstituted benzophenone with an ethyl group at the meta-

position of one of the phenyl rings.
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Identifier Value

IUPAC Name (3-ethylphenyl)(phenyl)methanone[1]

Synonyms 3-Ethylbenzophenone, m-Ethylbenzophenone

CAS Number 66067-43-4[2]

Molecular Formula C₁₅H₁₄O[2]

SMILES CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2[1]

InChI
InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-

12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3[1]

Physicochemical Properties
The physicochemical properties of 3-Ethylbenzophenone are summarized in the table below.

It is a colorless to pale yellow oily liquid under standard conditions.

Property Value Source

Molecular Weight 210.27 g/mol PubChem

Physical State Liquid / Oil ChemicalBook

Color Colorless to pale yellow ChemicalBook

Boiling Point
320-333 °C (at atmospheric

pressure)
European Patent Office

Density 1.049 ± 0.06 g/cm³ (Predicted) ChemicalBook

Solubility
Slightly soluble in chloroform

and methanol
ChemicalBook

XLogP3-AA (Computed) 4.1 PubChem[2]

Kovats Retention Index (non-

polar)
1826 PubChem[2]
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Synthesis of 3-Ethylbenzophenone
Two primary synthetic routes for 3-Ethylbenzophenone are described in the literature: a multi-

step industrial process and the classical Friedel-Crafts acylation.

1. Synthesis via Alkylation of Benzene and Subsequent Oxidation

This method, detailed in European Patent EP 0 215 439 A2, is suitable for large-scale

production.

Step 1: Alkylation. Benzene is alkylated with ethylene in the presence of an alkylating

catalyst (e.g., a Lewis acid like aluminum chloride) to produce a mixture of ethylbenzene and

polyethylbenzenes.

Step 2: Distillation. The resulting mixture is distilled to isolate a fraction with a boiling point

range of 275 to 310°C under atmospheric pressure. This fraction is rich in 1,1-

diphenylethane isomers and other polyalkylbenzenes.

Step 3: Oxidation. The isolated fraction is heated with a mixture of nitric acid and water. The

typical reaction temperature is between 30 and 150°C. This step selectively oxidizes the

benzylic carbon of the ethylphenyl group to a ketone.

Step 4: Workup and Purification. After the reaction, the oil layer is separated from the

aqueous nitric acid layer. The organic phase is then washed, potentially with a basic solution

to remove nitro compound by-products, and purified by distillation. High-purity 3-
ethylbenzophenone is collected in the fraction boiling between 320 and 333°C. A purity of

95% was reported, with minimal presence of ortho- and para-isomers.
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Industrial Synthesis of 3-Ethylbenzophenone
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2. Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones.[3] For 3-
Ethylbenzophenone, this would involve the reaction of ethylbenzene with benzoyl chloride.

Materials: Anhydrous ethylbenzene, benzoyl chloride, and a Lewis acid catalyst (e.g.,

anhydrous aluminum chloride).

Procedure:

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a system

to manage HCl gas evolution, the Lewis acid catalyst (e.g., AlCl₃) is suspended in an

excess of anhydrous ethylbenzene or an inert solvent like dichloromethane under an inert

atmosphere.

The mixture is cooled in an ice bath.

Benzoyl chloride is added dropwise from the dropping funnel with continuous stirring. The

reaction is typically exothermic.

After the addition is complete, the reaction mixture may be stirred at room temperature or

gently heated to ensure completion.

Workup:

The reaction is quenched by carefully pouring the mixture onto crushed ice, often

containing concentrated HCl, to decompose the aluminum chloride complex.

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent

(e.g., dichloromethane).

The combined organic layers are washed sequentially with dilute acid, water, a saturated

sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with

brine.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the

solvent is removed under reduced pressure.
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Purification: The crude product is a mixture of ortho-, meta-, and para-isomers. The desired

3-ethylbenzophenone (meta-isomer) can be separated from the other isomers and by-

products by column chromatography on silica gel.[4] The ethyl group is an ortho-, para-

director, so the para-isomer is expected to be the major product, with the meta-isomer

forming in smaller amounts.[4]

Spectroscopic Data
Detailed experimental spectra for 3-Ethylbenzophenone are not readily available in public

databases. However, the expected spectral characteristics can be inferred from its structure

and data for similar compounds like benzophenone and 4-ethylbenzophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b196072?utm_src=pdf-body
https://ir.library.oregonstate.edu/downloads/t722hf419
https://ir.library.oregonstate.edu/downloads/t722hf419
https://www.benchchem.com/product/b196072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Expected Characteristics

¹H NMR

- Aromatic Protons: Complex multiplets in the

range of 7.2-7.8 ppm. The protons on the

unsubstituted phenyl ring will likely appear as

two multiplets. The protons on the ethyl-

substituted ring will show more complex splitting

patterns. - Ethyl Group Protons: A quartet

around 2.7 ppm (CH₂) and a triplet around 1.3

ppm (CH₃).[4]

¹³C NMR

- Carbonyl Carbon: A peak in the range of 190-

200 ppm.[5] - Aromatic Carbons: Multiple peaks

in the sp² region (120-145 ppm).[5] - Aliphatic

Carbons: Two peaks in the aliphatic region (0-40

ppm) corresponding to the ethyl group carbons.

[5]

IR Spectroscopy

- C=O Stretch: A strong absorption band around

1650-1660 cm⁻¹. This is characteristic of a diaryl

ketone.[4] - Aromatic C-H Stretch: Peaks above

3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just

below 3000 cm⁻¹ (around 2900-2975 cm⁻¹).[4] -

C=C Aromatic Ring Stretch: Peaks around 1600

and 1500 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 210. -

Major Fragments: Expected fragments include

those corresponding to the benzoyl cation (m/z

= 105) and the ethylphenyl cation (m/z = 105),

as well as loss of the ethyl group (m/z = 181).

Biological Relevance and Logical Relationships
3-Ethylbenzophenone is primarily of interest in the pharmaceutical industry as an impurity and

degradation product of Ketoprofen. The structural similarity is evident, with Ketoprofen being

the α-methylcarboxylic acid derivative of 3-ethylbenzophenone. Photodegradation of
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Ketoprofen in aqueous solutions can lead to the formation of 3-ethylbenzophenone through

decarboxylation.

Relationship of 3-Ethylbenzophenone to Ketoprofen
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Relationship of 3-Ethylbenzophenone to Ketoprofen

Conclusion
3-Ethylbenzophenone is a well-characterized aromatic ketone with established synthetic

routes and understood physicochemical properties. While it does not have direct applications,

its role as a significant impurity and degradation product of Ketoprofen makes its study

essential for drug development and quality assurance professionals. The experimental

protocols provided herein offer a basis for its synthesis and purification, which are critical for

obtaining reference standards for analytical method development and validation. Further

research to publish detailed experimental spectroscopic data would be a valuable contribution

to the scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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